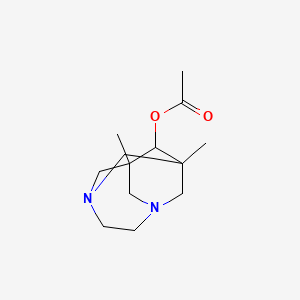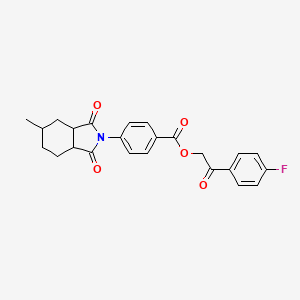![molecular formula C20H23BCl2N2O9 B15150845 [4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid](/img/structure/B15150845.png)
[4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ixazomib citrate is a modified peptide boronic acid formulated as a stable citrate ester. It is the first oral proteasome inhibitor approved for the treatment of multiple myeloma, a type of blood cancer. Ixazomib citrate is used in combination with lenalidomide and dexamethasone for patients who have received at least one prior therapy . Under physiological conditions, ixazomib citrate rapidly hydrolyzes to its biologically active form, ixazomib .
Preparation Methods
The preparation of ixazomib citrate involves the hydrolysis of a boroester with boric acid, followed by esterification with citric acid. This process can be performed in a single step, making it efficient and cost-effective . Another method involves the direct conversion of the boroester to ixazomib citrate in a single reaction vessel, which is industrially feasible .
Chemical Reactions Analysis
Ixazomib citrate undergoes hydrolysis under physiological conditions to form ixazomib, its active form . The compound is a reversible inhibitor of the 20S proteasome, specifically binding to and inhibiting the β5 chymotrypsin-like proteolytic site . Common reagents used in its reactions include boric acid and citric acid for its synthesis . The major product formed from these reactions is ixazomib .
Scientific Research Applications
Ixazomib citrate has a wide range of scientific research applications:
Mechanism of Action
Ixazomib citrate exerts its effects by inhibiting the 20S proteasome, an enzyme complex responsible for protein degradation within cells . By binding to the β5 subunit of the proteasome, ixazomib blocks the proteasome’s chymotrypsin-like activity, leading to the accumulation of proteins within the cell. This disruption in protein homeostasis triggers cell-cycle arrest and apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
Ixazomib citrate is often compared with other proteasome inhibitors such as bortezomib and carfilzomib:
Bortezomib: Like ixazomib, bortezomib is a boronic acid-based proteasome inhibitor. .
Carfilzomib: Another proteasome inhibitor, carfilzomib, also requires intravenous administration.
Ixazomib’s unique feature is its oral bioavailability, making it the first and only orally-administered proteasome inhibitor approved for the treatment of multiple myeloma .
Properties
Molecular Formula |
C20H23BCl2N2O9 |
|---|---|
Molecular Weight |
517.1 g/mol |
IUPAC Name |
2-[4-(carboxymethyl)-2-[1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |
InChI |
InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
MBOMYENWWXQSNW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B15150768.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B15150778.png)
![3-(5-((1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B15150786.png)
![Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15150793.png)
![2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15150798.png)

![7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15150811.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide](/img/structure/B15150815.png)
![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one;dihydrate](/img/structure/B15150821.png)
![2-[3-(3-Methoxy-phenyl)-allylidene]-malonic acid](/img/structure/B15150829.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15150837.png)

